4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of hydroxy, methoxy, and carboxylic acid functional groups
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it could potentially participate in the Suzuki–Miyaura coupling reaction, which involves the formation of a new carbon-carbon bond
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information about how such factors affect 4’-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is carried out by reacting 4-methoxyphenylboronic acid with 2-bromo-6-iodobenzoic acid in the presence of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a base like sodium carbonate (Na2CO3). The reaction is conducted in a mixture of water and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid: Positional isomer with different spatial arrangement of functional groups, potentially leading to different chemical and biological properties.
Uniqueness
4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its solubility and allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQCDOAVLQBRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681811 |
Source
|
Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-61-3 |
Source
|
Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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